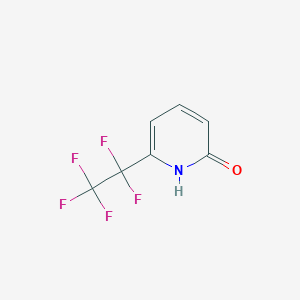

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one is a chemical compound characterized by the presence of a pyridinone ring substituted with a pentafluoroethyl group

Méthodes De Préparation

The synthesis of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group to the pyridinone ring. One common method involves the reaction of 2-pyridone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Inhibition of Phosphodiesterase Type 10A

One of the primary applications of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one is as an inhibitor of phosphodiesterase type 10A (PDE10A). PDE10A plays a crucial role in the modulation of intracellular signaling pathways involving cyclic AMP and cyclic GMP. Inhibitors of this enzyme have been shown to have therapeutic potential for treating neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The compound has demonstrated selectivity for PDE10A over other phosphodiesterases, making it a promising candidate for drug development aimed at ameliorating cognitive dysfunction associated with these disorders .

Case Study: Neurological Disorders

Research indicates that compounds similar to this compound have shown positive results in animal models for schizophrenia. These studies reported improvements in conditioned avoidance responses and social recognition tasks, suggesting potential efficacy in treating cognitive deficits associated with schizophrenia .

Agricultural Applications

Safeners in Crop Protection

In agricultural chemistry, this compound has been explored as a safener to protect crops from the phytotoxic effects of herbicides. Safeners are compounds that enhance the tolerance of plants to herbicides without compromising their effectiveness against target weeds. The compound has been shown to reduce phytotoxicity while maintaining herbicidal efficacy, making it valuable for protecting crops such as corn and rice .

Case Study: Herbicide Tolerance

Field trials have demonstrated that the application of safeners like this compound can significantly improve crop yield by allowing for the effective use of herbicides while minimizing damage to desirable plants. This dual action not only aids in weed control but also contributes to sustainable agricultural practices .

Structure-Activity Relationship Studies

The structural modifications of this compound have been extensively studied to optimize its biological activity. The presence of the pentafluoroethyl group enhances lipophilicity and biological interaction potential compared to other similar compounds. This characteristic is crucial for improving membrane permeability and bioavailability in pharmacological applications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Enhanced lipophilicity due to pentafluoroethyl group |

| 5-Amino-1-(trifluoropropyl)-1,2-dihydropyridin-2-one | Structure | Shorter trifluoroalkyl chain |

| 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one | Structure | Different alkyl substituent affecting biological activity |

Mécanisme D'action

The mechanism of action of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one can be compared with other fluorinated pyridinone derivatives, such as:

6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: Similar in structure but with an amine group instead of a ketone.

2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a bromine atom, which can lead to different reactivity and applications.

6-(1,1,2,2,2-pentafluoroethyl)dihydro-2,4(1H,3H)-pyrimidinedione: A pyrimidinedione derivative with similar fluorinated properties.

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various research and industrial applications.

Activité Biologique

6-(Pentafluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H4F5N1O

- CAS Number : 1027021-05-1

The presence of multiple fluorine atoms in the pentafluoroethyl group significantly influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of specific bacterial strains. Its effectiveness is often compared with standard antimicrobial agents.

- Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

Data Table: Biological Activities

| Biological Activity | Tested Organisms/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 20 | |

| Enzyme Inhibition | Urease | 10 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on E. coli, with an IC50 value of 15 µM, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value observed was approximately 20 µM, indicating a promising avenue for further anticancer drug development.

Case Study 3: Enzyme Inhibition

Research focused on the urease inhibitory activity of the compound showed it inhibited urease with an IC50 value of 10 µM. This inhibition could have implications for treating conditions related to urease-producing bacteria.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their function and leading to therapeutic effects.

- Cell Membrane Interaction : The lipophilic nature due to fluorination may enhance its ability to penetrate cellular membranes, facilitating intracellular activity.

Propriétés

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDPMIVCSMVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.